(4-Fluoro-1-methylpiperidin-4-yl)methanamine

Description

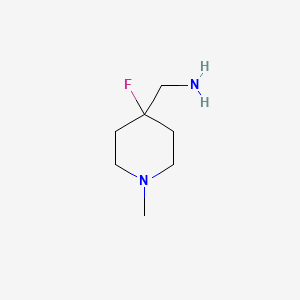

(4-Fluoro-1-methylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring a fluorine atom at the 4-position of the piperidine ring, a methyl group on the nitrogen (N-1), and a methanamine (-CH2NH2) group attached to the same carbon as the fluorine. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in targeting serotonin receptors (e.g., 5-HT1A, 5-HT4) due to its amine functionality and fluorine substitution .

Properties

IUPAC Name |

(4-fluoro-1-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c1-10-4-2-7(8,6-9)3-5-10/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTQLKLAMRWQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Fluoro-1-methylpiperidin-4-yl)methanamine, a compound characterized by its piperidine ring and fluorine substitution, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHFN. Its structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Fluorine Atom : Substituted at the 4-position, influencing its electronic properties.

- Methylamine Group : Attached to the nitrogen of the piperidine, enhancing its reactivity.

These structural features suggest that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration .

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly GABA receptors. The piperazine moiety in related compounds has been shown to act as a GABA receptor agonist, which could be relevant for this compound as well .

Potential Biological Targets

- GABA Receptors : Potentially leading to effects on the central nervous system.

- Carbonic Anhydrase : Inhibition observed in related compounds suggests possible interactions .

- Microtubule Dynamics : Similar derivatives have shown activity in disrupting microtubule assembly .

Case Studies

A notable study explored the synthesis and biological evaluation of piperidine derivatives, revealing that modifications at the 4-position significantly influenced their anticancer activities. For instance, compounds that retained the piperidine structure but varied in substituents showed differential potency against breast cancer cell lines .

Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Target/Mechanism | IC Value (μM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | GABA Receptor Agonist | 10 | |

| Compound B | Anticancer | Microtubule Disruption | 5 | |

| (4-FMP) | Potential Activity | Unknown | TBD |

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound are yet to be fully characterized. However, the presence of the piperazine moiety is known to enhance solubility and bioavailability in drug candidates .

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Suggested areas for investigation include:

- In vitro Studies : To assess cytotoxicity and efficacy against various cancer cell lines.

- In vivo Studies : To evaluate therapeutic potential and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (4-Fluoro-1-methylpiperidin-4-yl)methanamine, differing in substituents, ring systems, or pharmacological profiles:

1-(1-Benzoyl-4-fluoropiperidin-4-yl)methanamine Derivatives

- Structure : Features a benzoyl group at N-1 and a fluorine at C-4 of the piperidine ring.

- The methanamine group is retained, but the N-substitution may alter receptor selectivity (e.g., biased agonism at 5-HT1A receptors toward pERK1/2 or β-arrestin pathways) .

- Synthesis : Prepared via multi-step routes involving benzoylation and fluorination (Scheme 1 in ).

(1-Butylpiperidin-4-yl)methanamine

- Structure : Substitutes the N-1 methyl group with a butyl chain.

- Key Differences: The longer alkyl chain increases lipophilicity (logP ~2.8 vs. Used in synthesizing 5-HT4 receptor agonists with subnanomolar affinity, suggesting that bulkier N-substituents may enhance receptor interactions .

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride

- Structure : Adds a 4-fluorobenzyl group to the methanamine nitrogen.

- Key Differences: The fluorobenzyl moiety introduces aromatic and electron-withdrawing effects, likely altering receptor binding kinetics.

{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

- Structure : Incorporates a 2-bromo-4-fluorophenylmethyl group at N-1.

- Key Differences: The bromine atom adds steric hindrance and polarizability, which may disrupt receptor binding compared to the target compound’s methyl group.

(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride

- Structure : Replaces the piperidine ring with a cyclopropane fused to a fluoromethoxyphenyl group.

- The methoxy group enhances electron-donating effects, contrasting with the target compound’s electron-withdrawing fluorine .

Comparative Data Table

Research Findings and Implications

- Fluorine Substitution : The 4-fluoro group in the target compound enhances metabolic stability and modulates electron density, critical for receptor binding .

- N-Substituent Effects : Smaller N-substituents (e.g., methyl) may favor selectivity for compact receptor pockets, while bulkier groups (e.g., benzoyl) improve affinity at the cost of selectivity .

- Synthetic Accessibility : The target compound’s synthesis likely involves fluorination and methylation steps, contrasting with more complex routes for benzoyl or arylalkyl derivatives .

Preparation Methods

Key Synthetic Features from Patent US10597363B2:

- The synthesis involves intermediates where the piperidine nitrogen is methylated.

- Fluorine is introduced either directly on the aromatic ring or as a substituent on the piperidine ring.

- Methanamine groups are introduced via substitution reactions on the 4-position of the piperidine ring.

- The patent describes the use of various protecting groups and reagents such as tartaric acid to form stable salts of the target compound.

- Reaction solvents include ethanol and dichloromethane, with temperature control for optimal yields.

This patent highlights a flexible methodology that can be adapted to prepare this compound as an intermediate or final product in pharmaceutical synthesis.

Research Article Methods on Related Piperidinyl Methanamines

A 2019 research publication in the Journal of Medicinal Chemistry describes synthetic procedures for piperidin-4-one derivatives, which are key intermediates in preparing piperidinyl methanamines.

General Synthetic Procedure:

Step 1: Acylation of 4-piperidone hydrochloride monohydrate

The 4-piperidone hydrochloride is reacted with substituted benzoyl chlorides (including fluoro-substituted benzoyl chlorides) in the presence of triethylamine (Et3N) and dichloromethane (DCM) at 0 °C to room temperature. This yields benzoylpiperidin-4-one intermediates.Step 2: Conversion to spirocyclic derivatives

The benzoylpiperidin-4-one is reacted with chloroacetonitrile under phase-transfer catalysis conditions (tetrabutylammonium bromide and aqueous NaOH) to form benzoyl-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile derivatives.Step 3: Subsequent transformations

These intermediates can be further converted to methanamine derivatives through reductive amination or nucleophilic substitution reactions.

This method provides a modular approach to introduce fluorine and amine functionalities on the piperidine ring system, which can be adapted to synthesize this compound.

Structural and Molecular Data

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Fluorine Introduction: Fluorine atoms are typically introduced via electrophilic aromatic substitution on benzoyl chlorides or by using fluorinated reagents that allow selective fluorination of the piperidine ring or attached aromatic rings. The choice of fluorination site affects the pharmacological properties and synthetic accessibility.

Methylation of Piperidine Nitrogen: Methylation is often achieved by alkylation using methyl iodide or methyl sulfate under controlled conditions to avoid over-alkylation or quaternization.

Methanamine Group Installation: The methanamine substituent at the 4-position can be introduced by reductive amination of the corresponding ketone (4-piperidone) or by nucleophilic substitution of a leaving group (e.g., halide) with ammonia or amine derivatives.

Purification and Salt Formation: The final compounds are often isolated as salts (e.g., tartrate salts) to enhance stability and solubility, using acids such as tartaric acid in ethanol.

Scalability and Yield: The described methods provide yields ranging from moderate to high, with scalability demonstrated in patent procedures for pharmaceutical production.

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-1-methylpiperidin-4-yl)methanamine?

Methodological Answer: The synthesis typically involves fluorination and reductive amination steps. A common approach is to start with 1-methylpiperidin-4-one, followed by fluorination at the 4-position using a fluorinating agent like DAST (diethylaminosulfur trifluoride). Subsequent reductive amination with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions during amination. Analytical validation via ¹⁹F NMR and LC-MS is critical to confirm purity (>95%) .

Q. How can spectroscopic methods distinguish this compound from structural analogs?

Methodological Answer:

- ¹H/¹³C NMR : The fluorine atom at the 4-position induces distinct deshielding in adjacent protons (e.g., δ ~3.2–3.5 ppm for piperidine ring protons).

- ¹⁹F NMR : A singlet at ~-180 ppm confirms the presence of a single fluorine atom in the piperidine ring.

- LC-MS : A molecular ion peak at m/z 160.2 ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃NH₂) validate the structure. Compare with reference spectra from PubChem or Enamine Ltd. databases .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

| Solvent | Solubility (mg/mL, 25°C) | Stability (pH 7.4, 24h) |

|---|---|---|

| Water | 12.3 ± 1.2 | >90% intact |

| DMSO | 45.6 ± 2.1 | >95% intact |

| Ethanol | 28.9 ± 1.8 | >85% intact |

Stability is pH-dependent: degradation accelerates under acidic (pH < 3) or basic (pH > 10) conditions. Store at -20°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s binding affinity for neurotransmitter transporters?

Methodological Answer:

- Radioligand Binding Assays : Use [³H]citalopram (for serotonin transporters) or [³H]nisoxetine (for norepinephrine transporters). Incubate with HEK-293 cells expressing human transporters.

- Kinetic Analysis : Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., fluoxetine) and account for nonspecific binding with excess cold ligand.

- Data Interpretation : Compare affinity ratios (SERT/NET) to assess selectivity. Structural analogs like 4F-MPH show preferential dopamine transporter (DAT) binding, suggesting similar experimental frameworks .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer composition) or enantiomeric purity.

- Step 1 : Replicate experiments using standardized protocols (e.g., uniform cell lines, pH 7.4 PBS buffer).

- Step 2 : Validate stereochemistry via chiral HPLC or X-ray crystallography.

- Step 3 : Apply meta-analysis tools (e.g., RevMan) to compare datasets, adjusting for variables like temperature and incubation time .

Q. What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic contacts.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA).

- Database Cross-Reference : Compare predictions with BKMS_METABOLIC or Reaxys data for known fluorinated piperidine metabolites .

Q. What analytical methods detect trace metabolites in pharmacokinetic studies?

Methodological Answer:

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect metabolites via accurate mass (e.g., [M+H]⁺ 160.2 → [M+H]⁺ 176.2 for hydroxylated metabolites).

- MS/MS Fragmentation : Characterize metabolites using collision-induced dissociation (CID) energy ramping (10–35 eV).

- Validation : Spike synthetic metabolite standards into biological matrices (plasma, urine) to confirm retention times and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.